molecular formula C8H15N3O B3302126 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 915702-27-1

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B3302126
CAS No.: 915702-27-1
M. Wt: 169.22 g/mol
InChI Key: KHDOXPYPDQYYMF-UHFFFAOYSA-N
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Description

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound with the molecular formula C8H15N3O. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes cyclization to form the oxadiazole ring .

Chemical Reactions Analysis

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction may lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, which can lead to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-8(2,3)7-10-6(4-5-9)11-12-7/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDOXPYPDQYYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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